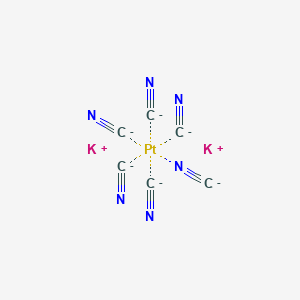
Potassium hexacyanoplatinate(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hexacyanoplatinate(IV) is a complex compound that is not directly described in the provided papers. However, related compounds with similar ligands and metal centers are discussed. For instance, potassium hexafluoroplatinate(IV) is mentioned, which shares the platinum(IV) metal center but has fluoride ligands instead of cyanide . Similarly, potassium tetraethylammonium hexathiocyanatoplatinate(IV) is a related compound with a platinum(IV) center and thiocyanate ligands . These compounds can provide insight into the potential properties and structure of potassium hexacyanoplatinate(IV).
Synthesis Analysis
The synthesis of related platinum(IV) compounds involves the reaction of a platinum salt with the appropriate ligands. For example, potassium tetraethylammonium hexathiocyanatoplatinate(IV) is synthesized by reacting potassium hexathiocyanatoplatinate(IV) with tetraethylammonium chloride in an acetonitrile aqueous solution . This suggests that a similar approach could be used to synthesize potassium hexacyanoplatinate(IV), possibly by reacting a platinum(IV) salt with a potassium cyanide source under suitable conditions.
Molecular Structure Analysis
The molecular structure of potassium hexacyanoplatinate(IV) can be inferred from related compounds. The platinum(IV) ion typically exhibits octahedral coordination geometry. In the case of potassium tetraethylammonium hexathiocyanatoplatinate(IV), the platinum ion is coordinated by six thiocyanate ligands, resulting in an octahedral structure . Similarly, potassium hexafluoroplatinate(IV) also displays an octahedral geometry with six fluoride ligands . It is reasonable to assume that potassium hexacyanoplatinate(IV) would also form an octahedral complex with six cyanide ligands.
Chemical Reactions Analysis
While the specific chemical reactions of potassium hexacyanoplatinate(IV) are not detailed in the provided papers, the reactivity of similar platinum(IV) complexes can be indicative. For instance, potassium hexacyanoferrate(II) is used as a cyanating agent in the presence of a palladium catalyst . This suggests that the cyanide ligands in platinum(IV) cyanide complexes may also exhibit reactivity under certain conditions, potentially acting as cyanating agents or undergoing ligand exchange reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium hexacyanoplatinate(IV) can be extrapolated from the properties of related compounds. For example, potassium tetraethylammonium hexathiocyanatoplatinate(IV) forms large red-brown crystals, indicating that the compound is likely to be crystalline in nature . The crystal structure of potassium hexafluoroplatinate(IV) is based on a hexagonal unit cell, which may suggest that potassium hexacyanoplatinate(IV) could also crystallize in a similar system . The exact physical properties such as melting point, solubility, and density would require empirical determination.
Aplicaciones Científicas De Investigación
Electrochemical Studies : Potassium hexacyanoplatinate(IV) has been examined in polarographic studies, where its electrochemical behavior in different solutions was analyzed, indicating irreversible reductions and the potential for forming platinum metal through further reduction processes (Hall & Plowman, 1955).
Crystal Structure and Light Absorption : The crystal structure and light absorption spectra of hexacyanoplatinate(IV) compounds have been studied, revealing their cubic crystallization and the effect of ligand field on the electronic transitions of the metal ions (Siebert & Weise, 1975).
Oxidative Addition Reactions : Research into the oxidative addition reactions of [Pt(CN)4]2− complexes has provided insights into the formation of various platinum(IV) complexes, suggesting applications in chemical synthesis (Brown, Heaton, & Sabounchei, 1977).
Antitumor Applications : The synthesis of [195mPt]-tetraplatin from potassium hexachloroplatinate, indicating its potential use as a less toxic alternative to cisplatin in cancer treatment, has been reported (Wyrick & Chaney, 1990).
Hybrid Halide Perovskites : The role of hydrogen bonding in structuring hybrid hexaiodoplatinate(IV) compounds, which are closely related to hybrid halide perovskites used in optoelectronics, has been studied (Evans et al., 2018).
Coordination Chemistry : Studies on the disproportionation of hexacyanomanganate(III) in acidic solutions and the formation of hexacyanomanganate(IV) have provided insights into coordination chemistry and kinetics (López-Cueto & Ubide, 1986).
Synthesis and Characterization of Complexes : Research on the synthesis and characterization of novel platinum(IV) complexes with various ligands, exploring their geometrical configurations and cytotoxicity, has been conducted (Djinovic et al., 2010).
Partial Oxidation and Conductivity : Studies on the partial oxidation and conductivity of potassium tetracyanoplatinate complexes have shed light on their molecular structure and potential applications in electronic materials (Williams et al., 1976).
Safety And Hazards
Potassium hexacyanoplatinate(IV) can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. Avoid breathing dust/fume/gas/mist/vapors/spray. If it gets in the eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
dipotassium;platinum(4+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;2*+1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKPKKPXZORMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6K2N6Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassiumhexacyanoplatinate(IV) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

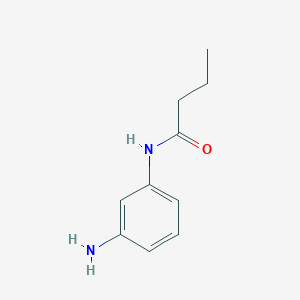


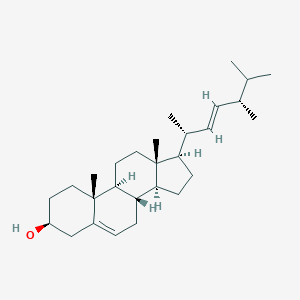
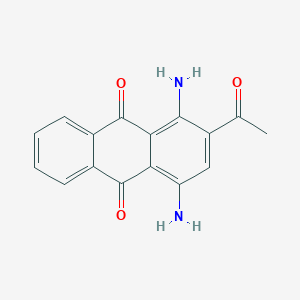
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
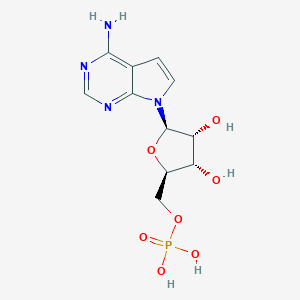
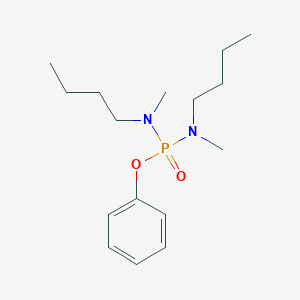

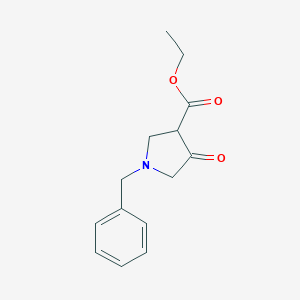
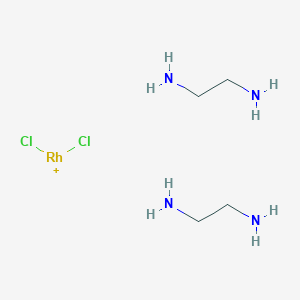
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
